4-(5-Methylhexa-2,4-dien-2-yl)morpholine
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Overview
Description
4-(5-Methylhexa-2,4-dien-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a 5-methylhexa-2,4-dien-2-yl group. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylhexa-2,4-dien-2-yl)morpholine typically involves the reaction of morpholine with a suitable dienyl halide under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of morpholine derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylhexa-2,4-dien-2-yl)morpholine undergoes various chemical reactions typical of secondary amines and dienes. These include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-(5-Methylhexa-2,4-dien-2-yl)morpholine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Methylhexa-2,4-dien-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular membranes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, known for its use in various industrial and pharmaceutical applications.
Piperidine: Another secondary amine with similar chemical properties but different biological activities.
Pyrrolidine: A structurally similar compound with a five-membered ring instead of the six-membered morpholine ring.
Uniqueness
4-(5-Methylhexa-2,4-dien-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83850-17-3 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-(5-methylhexa-2,4-dien-2-yl)morpholine |
InChI |
InChI=1S/C11H19NO/c1-10(2)4-5-11(3)12-6-8-13-9-7-12/h4-5H,6-9H2,1-3H3 |
InChI Key |
VOXFWLYOCHEVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(C)N1CCOCC1)C |
Origin of Product |
United States |
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